6-Methoxy-1H-indazole-3-carbonyl chloride
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Overview
Description
6-Methoxy-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indazole-3-carbonyl chloride typically involves the reaction of 6-methoxyindazole with thionyl chloride. The reaction is carried out under reflux conditions, where the 6-methoxyindazole is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-methoxy-1H-indazole-3-carboxylic acid.
Reduction: The compound can be reduced to form 6-methoxy-1H-indazole-3-methanol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction can be carried out under acidic or basic conditions, with acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
6-Methoxy-1H-indazole-3-carboxylic acid: Formed from hydrolysis.
6-Methoxy-1H-indazole-3-methanol: Formed from reduction.
Scientific Research Applications
6-Methoxy-1H-indazole-3-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indazole-3-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This reactivity can result in the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-3-carbonyl chloride: Similar structure but with a methyl group at the 1-position.
6-Bromo-1H-indazole-3-carbonyl chloride: Similar structure but with a bromo group at the 6-position.
6-Methoxy-1H-indazole-3-carboxylic acid: The hydrolyzed form of 6-Methoxy-1H-indazole-3-carbonyl chloride.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 6-position, which can influence its reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to other indazole derivatives .
Properties
IUPAC Name |
6-methoxy-1H-indazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDIOFVGIPSSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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